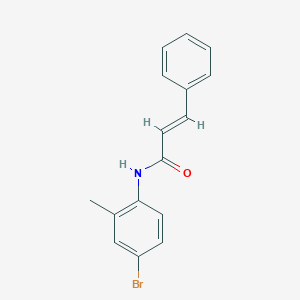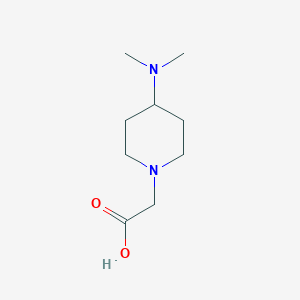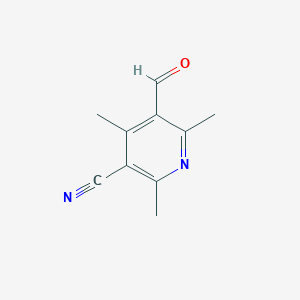
5-Formyl-2,4,6-trimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,4,6-trimethylnicotinonitrile is an organic compound with the molecular formula C10H10N2O. It is a derivative of nicotinonitrile, characterized by the presence of formyl and methyl groups at specific positions on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,4,6-trimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the formylation of 2,4,6-trimethylnicotinonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,4,6-trimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or sodium hydroxide as catalysts.
Major Products
Oxidation: 5-Carboxy-2,4,6-trimethylnicotinonitrile.
Reduction: 5-Formyl-2,4,6-trimethylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-2,4,6-trimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylnicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formyl-2,4-dimethylnicotinonitrile: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
5-Formyl-2,6-dimethylnicotinonitrile: Another derivative with different methyl group positioning, leading to variations in reactivity.
Uniqueness
5-Formyl-2,4,6-trimethylnicotinonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of formyl, methyl, and nitrile groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
34940-39-1 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-formyl-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O3/c1-4-5(2-9)7(12)10-8(13)6(4)3-11/h3H,1H3,(H2,10,12,13) |
InChI Key |
DENMQUVTTFVHLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=C1C#N)C)C)C=O |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C=O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


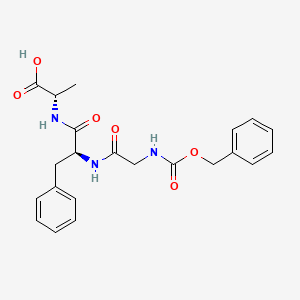
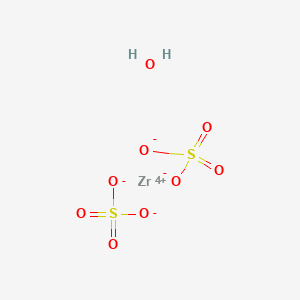
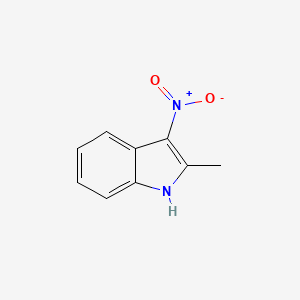
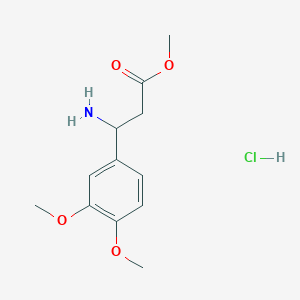
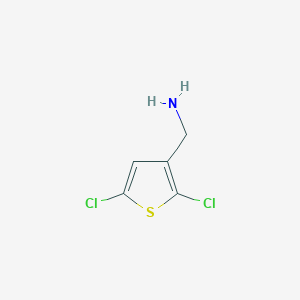
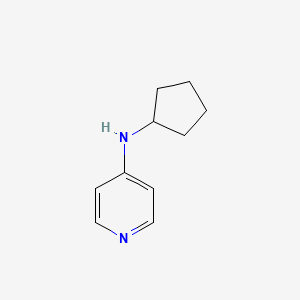
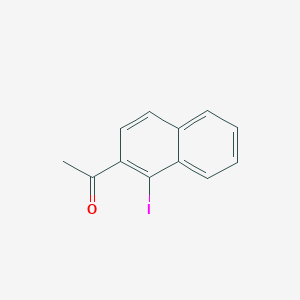
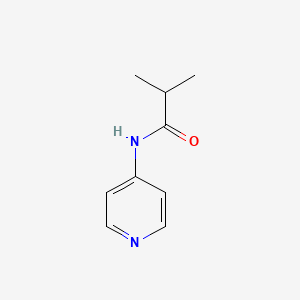
![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)

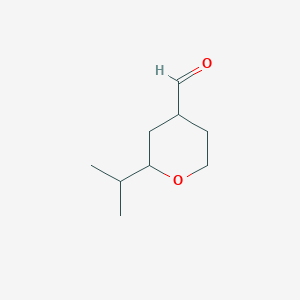
![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)
